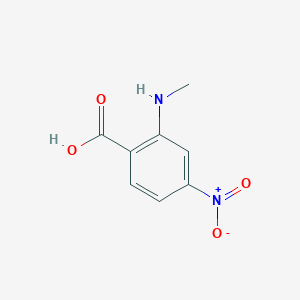

2-(Methylamino)-4-nitrobenzoic acid

Description

BenchChem offers high-quality 2-(Methylamino)-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-7-4-5(10(13)14)2-3-6(7)8(11)12/h2-4,9H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADBFHYRFMHZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of 2-(Methylamino)-4-nitrobenzoic Acid: A Technical Guide for Drug Development

Executive Summary

In the realm of medicinal chemistry and rational drug design, the strategic placement of functional groups on an aromatic scaffold dictates both the physicochemical behavior and the biological target affinity of the resulting molecule. 2-(Methylamino)-4-nitrobenzoic acid (CAS No. 49565-62-0) serves as a highly privileged building block in organic synthesis. Characterized by a precise arrangement of electron-donating and electron-withdrawing moieties, this compound is heavily utilized in the synthesis of complex heterocyclic systems, including quinazolines and benzoxazines, which are critical in the development of kinase inhibitors and caspase activators.

This whitepaper provides an in-depth technical analysis of its molecular structure, weight dynamics, synthetic methodologies, and applications in drug discovery.

Physicochemical Profiling and Molecular Weight Dynamics

The fundamental properties of 2-(Methylamino)-4-nitrobenzoic acid are governed by its molecular formula (C₈H₈N₂O₄) and an exact molecular weight of 196.16 g/mol . Understanding these baseline metrics is critical for researchers calculating precise molar equivalents during complex cross-coupling or cyclization reactions.

Quantitative Data Summary

| Property | Value | Causality / Structural Significance |

| Molecular Formula | C₈H₈N₂O₄ | Defines the stoichiometric baseline for synthetic elaboration. |

| Molecular Weight | 196.16 g/mol | Essential for accurate mass-to-mole conversions in high-throughput screening and synthesis. |

| Melting Point | 259–260 °C (decomp) | The high melting point indicates strong intermolecular hydrogen bonding, likely forming robust carboxylic acid dimers in the solid state[1]. |

| Density | 1.472 ± 0.06 g/cm³ | Reflects the highly compact, heavily substituted nature of the aromatic ring packing[1]. |

| pKa (Predicted) | ~1.00 ± 0.20 | The strong electron-withdrawing nature of the para-nitro group significantly stabilizes the carboxylate anion, resulting in unusually high acidity for a benzoic acid derivative[1]. |

Structural Dynamics: The "Ortho Effect" and Electronic Modulation

The reactivity of 2-(Methylamino)-4-nitrobenzoic acid is a cumulative function of the electronic and steric influences of its three primary substituents: the carboxylic acid (-COOH) at C1, the methylamino group (-NHCH₃) at C2, and the nitro group (-NO₂) at C4.

-

The Push-Pull System: The molecule exhibits a classic "push-pull" electronic system. The methylamino group acts as an electron-donating group through resonance (+R), pushing electron density into the ring. Conversely, the nitro group is strongly electron-withdrawing (-R, -I), pulling electron density away[2]. This dynamic creates highly specific electrophilic and nucleophilic nodes on the aromatic ring.

-

The Ortho Effect: The presence of the N-methyl group at the ortho position relative to the carboxylic acid introduces significant steric hindrance. This steric bulk prevents the carboxylate group from achieving perfect planar alignment with the aromatic ring, disrupting extended conjugation. Furthermore, the secondary amine can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the carboxylic acid, which further stabilizes the conjugate base and drives the pKa down to approximately 1.00[1][2].

Experimental Workflow: Selective N-Methylation Protocol

Synthesizing 2-(Methylamino)-4-nitrobenzoic acid from its non-methylated precursor (2-amino-4-nitrobenzoic acid) requires precision. Direct alkylation using methyl iodide (MeI) is generally avoided because it frequently leads to over-methylation (yielding tertiary amines or quaternary ammonium salts) and unwanted esterification of the carboxylic acid.

To ensure high fidelity, reductive amination is the preferred method. The following self-validating protocol utilizes formaldehyde and sodium cyanoborohydride (NaBH₃CN) to achieve selective mono-methylation.

Self-Validating Reductive Amination Protocol

-

Step 1: Iminium Condensation

-

Action: Suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.2 M). Add aqueous formaldehyde (37%, 1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Causality: The weak acid catalyzes the formation of the iminium ion intermediate without protonating the amine to the point of unreactivity.

-

In-Process Control (IPC): Stir at ambient temperature for 2 hours. Monitor via LC-MS. The disappearance of the starting material mass peak and the appearance of the iminium ion [M+H]⁺ confirms complete condensation.

-

-

Step 2: Selective Hydride Reduction

-

Action: Cool the reaction mixture to 0 °C to minimize exothermic side reactions. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Causality: NaBH₃CN is specifically chosen because its reducing power is optimal at mildly acidic pH (pH 4–5). It selectively reduces the transient iminium ion without reducing the highly sensitive para-nitro group or the carboxylic acid.

-

-

Step 3: Quenching and Isolation

-

Action: Quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted hydride. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The N-methylated product will exhibit a higher Rf value than the primary amine due to its decreased hydrogen-bonding capacity.

-

Workflow for the selective N-methylation of 2-amino-4-nitrobenzoic acid via reductive amination.

Applications in Drug Discovery: Heterocyclic Scaffolds

The bifunctional nature of 2-(Methylamino)-4-nitrobenzoic acid—featuring adjacent nucleophilic (amine) and electrophilic (carboxylic acid) centers—makes it an ideal precursor for ring-closure reactions.

Synthesis of Kinase Inhibitors

In fragment-based lead discovery, this compound is cyclized to form benzoxazine or indazole derivatives. For example, reacting the scaffold with N,N′-carbonyldiimidazole (CDI) yields a 7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione intermediate. Subsequent reactions with hydrazines generate indazolones, which are critical pharmacophores for inhibiting metabolic kinases like Ketohexokinase (KHK)[3].

Development of Caspase Activators

Substituted quinazolines derived from 2-(Methylamino)-4-nitrobenzoic acid have been identified as potent activators of the caspase cascade[4]. The N-methyl group plays a crucial role in these structures; it modulates the dihedral angle of the attached aryl groups, locking the molecule into an active conformation that optimally binds to the allosteric sites of target proteins, thereby inducing apoptosis in neoplastic (cancerous) cells[4].

Drug discovery pathway from the 2-(Methylamino)-4-nitrobenzoic acid scaffold to cellular response.

Conclusion

2-(Methylamino)-4-nitrobenzoic acid is far more than a simple aromatic building block; it is a meticulously balanced chemical system. With a molecular weight of 196.16 g/mol and a unique push-pull electronic configuration, it offers predictable and highly tunable reactivity. By mastering its synthetic handling—particularly through controlled reductive amination—researchers can reliably access complex heterocyclic scaffolds that form the backbone of next-generation kinase inhibitors and apoptotic agents.

References

-

Title: Electron Density Guided Fragment-Based Lead Discovery of Ketohexokinase Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

- Source: google.

Sources

pKa values and acidity constants of nitrobenzoic acid derivatives

Title: Ionization Dynamics of Nitrobenzoic Acid Derivatives: A Technical Guide to pKa Determination and ADME Implications

Introduction

As a Senior Application Scientist, I frequently encounter challenges in early-stage drug development where the ionization state of an active pharmaceutical ingredient (API) dictates its pharmacokinetic fate. The acid dissociation constant ( pKa ) is not merely a physical property; it is a foundational parameter that governs aqueous solubility, lipophilicity, and membrane permeability[1]. Nitrobenzoic acid derivatives serve as quintessential models for understanding how subtle structural modifications—specifically the positional isomerism of an electron-withdrawing group—profoundly alter molecular acidity. This whitepaper deconstructs the electronic causality behind the pKa values of nitrobenzoic acids and establishes self-validating experimental protocols for their precise determination.

Theoretical Framework: Electronic and Steric Causality

The acidity of benzoic acid ( pKa≈4.20 ) is significantly enhanced by the introduction of a nitro ( −NO2 ) group. The magnitude of this enhancement depends strictly on the isomer position (ortho, meta, or para), which dictates the interplay of inductive ( −I ) and resonance ( −R ) effects[2].

-

Inductive Effect ( −I ): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the carboxylate group through σ -bonds. This stabilizes the conjugate base (carboxylate anion), facilitating proton dissociation[2][3].

-

Resonance Effect ( −R ): When positioned at the ortho or para positions, the nitro group can delocalize the negative charge of the conjugate base through π -electron resonance structures. This effect is absent in the meta position[2][3].

-

The "Ortho Effect": 2-Nitrobenzoic acid exhibits an anomalously low pKa compared to its isomers. This is driven by a combination of an enhanced inductive effect (due to spatial proximity) and steric hindrance. The bulky nitro group forces the carboxylate group out of coplanarity with the benzene ring, disrupting ring conjugation but dramatically stabilizing the anion through localized field effects[2][4].

Quantitative Acidity Data

The following table summarizes the experimentally validated pKa values for nitrobenzoic acid isomers, demonstrating the quantitative impact of the aforementioned electronic effects.

| Compound | Isomer Position | pKa (Water, 25°C) | Dominant Electronic/Steric Effects |

| Benzoic Acid | - | ~4.20 | Baseline (No substituent effects) |

| 2-Nitrobenzoic Acid | Ortho | ~2.16 - 2.17 | Strong −I , Steric "Ortho Effect"[2] |

| 4-Nitrobenzoic Acid | Para | ~3.41 - 3.44 | Moderate −I , Strong −R [3][5] |

| 3-Nitrobenzoic Acid | Meta | ~3.47 | Moderate −I only[2] |

Note: 4-Nitrobenzoic acid is slightly more acidic than the meta-isomer because the stabilizing −R effect at the para position outweighs the diminished −I effect caused by greater distance from the carboxylate group[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and trustworthiness in pKa profiling, I recommend employing orthogonal techniques. Relying on a single method introduces blind spots; pairing potentiometry with spectrophotometry creates a self-validating system.

Protocol A: Potentiometric Titration (Primary Method)

Potentiometry is the gold standard for compounds with adequate aqueous solubility[6].

-

Electrode Calibration: Calibrate the glass pH electrode using Gran's method to ensure the Nernstian slope accurately reflects hydrogen ion activity rather than mere concentration[1].

-

Sample Preparation: Dissolve a precise molarity of the nitrobenzoic acid derivative in standardized CO2 -free deionized water. If lipophilicity is high, a co-solvent system (e.g., 10-30% acetonitrile-water) may be used, though this will shift the apparent pKa [1].

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.05 M NaOH) under inert gas purging. Record pH continuously as a function of titrant volume[6].

-

Data Analysis: Plot the first derivative ( ΔpH/ΔV ) against the volume of NaOH added. The peak of this derivative curve precisely identifies the equivalence point. The pKa is extracted at exactly half the equivalence volume, where the concentration of the undissociated acid equals its conjugate base ( [HA]=[A−] )[6].

Protocol B: UV-Vis Spectrophotometry (Orthogonal Validation)

This method exploits the distinct chromophoric shifts between the protonated and deprotonated states of the nitrobenzoic acid[2].

-

Baseline Scans: Measure the absorbance of the fully protonated form ( Aa ) in 0.1 M HCl and the fully deprotonated form ( Ab ) in 0.1 M NaOH at a fixed analytical wavelength (typically the λmax of the ionized species)[2].

-

Buffer Series: Prepare a series of buffered solutions spanning pKa±2 pH units. Inject a constant concentration of the analyte into each buffer and record the absorbance ( A )[2].

-

Henderson-Hasselbalch Plot: Calculate the logarithmic ratio log[(Ab−A)/(A−Aa)] for each pH point. Plot this term (y-axis) against pH (x-axis)[2].

-

Determination: Perform a linear regression. The pKa is mathematically defined as the x-intercept (where the log term equals zero)[2].

Experimental Workflow Visualization

The following diagram illustrates the parallel execution of these protocols to ensure robust data generation.

Workflow for orthogonal pKa determination using potentiometric and UV-Vis methods.

Field-Proven Insights: Applications in Drug Development

Understanding the exact pKa of a functional group is not merely an academic exercise; it is a critical path to clinical efficacy.

-

ADME Modeling: The pKa dictates the ionization state of the molecule across physiological pH gradients (e.g., gastric pH 1.5 vs. intestinal pH 7.4). Because only the neutral, unionized species typically permeates lipid bilayers via passive diffusion, an accurate pKa is required to predict oral bioavailability[1].

-

API Salt Formulation: During preformulation, scientists use the "rule of three" to engineer molecular salts. By determining the ΔpKa between a protonated base and the nitrobenzoic acid ( ΔpKa=pKa,base−pKa,acid ), we can predict the outcome. A ΔpKa>3 guarantees stable molecular salt formation, whereas a value <0 results in a co-crystal[7]. This directly impacts the shelf-life, solubility, and dissolution rate of the final drug product.

References

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds , Asian Journal of Chemistry, [Link]

-

Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid? , Jiangsu Run'an Pharmaceutical Co. Ltd., [Link]

-

Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates , National Institutes of Health (NIH), [Link]

-

Correlation Analysis of the pKa Values of Mono- and Di-ortho-Substituted Benzoic Acids , Oxford Academic, [Link]

-

4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 , PubChem, [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jsrapharm.com [jsrapharm.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates: a combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Absorption Spectra of 2-(Methylamino)-4-nitrobenzoic Acid: A Technical Guide to Push-Pull Chromophore Photophysics

Executive Summary

The electronic absorption spectrum of 2-(Methylamino)-4-nitrobenzoic acid (CAS: 49565-62-0) represents a classic paradigm of a "push-pull" chromophore system. Characterized by an electron-donating methylamino group (+M effect) and an electron-withdrawing nitro group (-M effect) situated on a benzoic acid scaffold, this molecule exhibits pronounced Intramolecular Charge Transfer (ICT). Understanding its UV-Vis spectroscopic profile is critical for researchers in optoelectronics, photochemistry, and drug development, where such scaffolds are utilized as solvatochromic probes and charge-transfer complexes[1].

This whitepaper provides an authoritative, step-by-step guide to both the theoretical modeling (TD-DFT) and experimental acquisition of the electronic absorption spectra for this compound, emphasizing the mechanistic causality behind its photophysical behavior.

Structural and Electronic Properties: The Push-Pull Mechanism

To accurately interpret the UV-Vis spectrum, one must first deconstruct the electronic environment of the molecule:

-

The Acceptor Core: The benzoic acid moiety, coupled with the 4-nitro group, acts as a potent electron sink. The nitro group's strong negative mesomeric (-M) and inductive (-I) effects significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].

-

The Donor Auxochrome: The 2-methylamino group features a lone pair of electrons on the nitrogen atom, which conjugates with the aromatic π -system (+M effect), raising the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Causality of ICT: Because the donor (position 2) and acceptor (position 4) are conjugated through the aromatic ring, photoexcitation induces a massive redistribution of electron density from the amine to the nitro group. This creates a highly dipolar excited state, leading to a distinct, high-intensity ICT absorption band in the near-UV/visible region[3].

Diagram 1: Energy level diagram illustrating the Intramolecular Charge Transfer (ICT) pathway.

Theoretical Framework: TD-DFT Methodology

Before empirical testing, it is standard practice to simulate the electronic transitions using Time-Dependent Density Functional Theory (TD-DFT). This provides a self-validating baseline for experimental data[4].

Expert Insight on Functional Selection: While B3LYP is a standard functional, it frequently underestimates the excitation energies of charge-transfer states due to self-interaction errors. For 2-(Methylamino)-4-nitrobenzoic acid, a range-separated hybrid functional like CAM-B3LYP or ω B97XD paired with a 6-311G(d,p) basis set is mandatory to accurately capture the long-range ICT transition[1].

Computational Protocol:

-

Ground State Optimization: Optimize the S0 geometry in the gas phase and implicitly in target solvents using the Polarizable Continuum Model (PCM).

-

Frequency Calculation: Ensure the absence of imaginary frequencies to confirm a true energy minimum.

-

Vertical Excitations: Calculate the first 20 singlet-singlet transitions using TD-DFT. Extract the oscillator strengths ( f ) and orbital contributions (e.g., HOMO → LUMO).

Experimental Workflow for UV-Vis Spectroscopy

To ensure high-fidelity spectral acquisition, the following self-validating experimental protocol must be strictly adhered to.

Step-by-Step Methodology

-

Solvent Purification: Utilize HPLC-grade solvents covering a range of dielectric constants (e.g., Cyclohexane, Dichloromethane, Ethanol, DMSO) to evaluate solvatochromism[2].

-

Stock Solution Preparation: Weigh accurately and dissolve the compound to create a 1.0×10−3 M stock solution in the respective solvents. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Dilutions: Dilute the stock to a working concentration of 1.0×10−5 M. Crucial: High concentrations will cause dimer formation via intermolecular hydrogen bonding of the carboxylic acid, skewing the Beer-Lambert linearity.

-

Baseline Correction: Run a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with the pure solvent.

-

Spectral Acquisition: Scan from 190 nm to 800 nm at a scan rate of 200 nm/min with a slit width of 1.0 nm.

Diagram 2: Standardized workflow for UV-Vis spectral acquisition and theoretical validation.

Data Presentation: Spectral Band Assignments

The electronic absorption spectrum of 2-(Methylamino)-4-nitrobenzoic acid typically resolves into three distinct regions. The table below summarizes the expected quantitative data synthesized from structural analogs and TD-DFT principles[3][4].

| Transition Type | Expected Wavelength ( λmax ) | Oscillator Strength ( f ) | Molar Absorptivity ( ϵ ) | Orbital Assignment |

| π→π∗ (Aromatic) | 240 - 270 nm | Strong (~0.45) | >15,000M−1cm−1 | HOMO-1 → LUMO+1 |

| n→π∗ (Nitro/Carbonyl) | 310 - 340 nm | Weak (~0.05) | <2,000M−1cm−1 | HOMO-2 → LUMO |

| ICT (Donor → Acceptor) | 390 - 430 nm | Very Strong (~0.60) | >20,000M−1cm−1 | HOMO → LUMO |

Mechanistic Insights: Solvatochromism and Causality

A hallmark of 2-(Methylamino)-4-nitrobenzoic acid is its positive solvatochromism (bathochromic or "red" shift in polar solvents).

The Causality: In the ground state ( S0 ), the molecule possesses a specific dipole moment. Upon photoexcitation to the ICT state ( S1 ), the rapid transfer of electron density from the methylamino group to the nitro group drastically increases the molecular dipole moment. According to the Franck-Condon principle, the solvent cage cannot reorient during the instantaneous electronic transition. However, highly polar solvents (like DMSO or Ethanol) will strongly stabilize the highly dipolar excited state relative to the ground state via dipole-dipole interactions[2]. This unequal stabilization narrows the HOMO-LUMO energy gap ( ΔE ), requiring lower-energy (longer wavelength) photons for the transition, thereby causing the observed bathochromic shift.

Furthermore, the presence of the ortho-methylamino group allows for intramolecular hydrogen bonding with the adjacent carboxylic acid group. This locks the donor group into a planar conformation relative to the aromatic ring, maximizing orbital overlap and significantly increasing the molar absorptivity ( ϵ ) of the ICT band compared to non-hydrogen-bonded analogs.

References

- New Charge Transfer Complex between Melamine and 4-Nitrobenzoic Acid: Synthesis, Spectroscopic Characterization, and DFT Studies.ResearchGate.

- Electronic Absorption Spectra of Nitrobenzenes.Canadian Science Publishing.

- Exploring Colorimetric Real-Time Sensing Behavior of a Newly Designed CT Complex toward Nitrobenzene and Co2+: Spectrophotometric, DFT/TD-DFT, and Mechanistic Insights.ACS Omega.

- Investigation on the key features of L-Histidinium 2-nitrobenzoate (LH2NB) for optoelectronic applications: A comparative study.Journal of King Saud University - Science.

Sources

Methodological & Application

Application Note: A Validated Protocol for the N-Methylation of 4-Nitroanthranilic Acid

Abstract: This document provides a comprehensive, step-by-step protocol for the N-methylation of 4-nitroanthranilic acid to synthesize N-methyl-4-nitroanthranilic acid. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details the use of dimethyl sulfate as a methylating agent and includes critical insights into reaction setup, execution, purification, and product validation, ensuring a reliable and reproducible outcome.

Introduction and Scientific Background

N-methylated aromatic amines are pivotal structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, solubility, and metabolic stability. N-methyl-4-nitroanthranilic acid is a valuable synthetic intermediate, serving as a precursor for more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients.

The protocol described herein employs dimethyl sulfate ((CH₃)₂SO₄), a potent and efficient methylating agent, for the selective methylation of the amino group of 4-nitroanthranilic acid. The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic methyl groups of dimethyl sulfate. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral amine and driving the reaction towards the desired methylated product.

Experimental Protocol

This section provides a detailed methodology for the N-methylation of 4-nitroanthranilic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Nitroanthranilic Acid | ≥98% | Standard chemical supplier | Starting material |

| Dimethyl Sulfate | ≥99% | Standard chemical supplier | EXTREMELY TOXIC & CARCINOGENIC . Handle with extreme caution.[1] |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Standard chemical supplier | Base |

| Acetone | Anhydrous, ≥99.5% | Standard chemical supplier | Solvent |

| Diethyl Ether | Anhydrous, ≥99% | Standard chemical supplier | For extraction |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Standard chemical supplier | For acidification |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Standard chemical supplier | Drying agent |

| Deionized Water | High purity | Laboratory supply | |

| Round-bottom flask (250 mL) | - | Laboratory glassware supplier | |

| Reflux condenser | - | Laboratory glassware supplier | |

| Magnetic stirrer and stir bar | - | Laboratory equipment supplier | |

| Heating mantle | - | Laboratory equipment supplier | |

| Separatory funnel (500 mL) | - | Laboratory glassware supplier | |

| Buchner funnel and filter flask | - | Laboratory glassware supplier | |

| pH paper or pH meter | - | Laboratory supply |

Step-by-Step Procedure

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 4-nitroanthranilic acid (1.82 g, 10.0 mmol).

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

-

Add 100 mL of anhydrous acetone to the flask.

-

Stir the resulting suspension at room temperature. The 4-nitroanthranilic acid may not fully dissolve at this stage.

Reaction Execution:

-

Carefully measure dimethyl sulfate (1.05 mL, 1.39 g, 11.0 mmol, 1.1 equivalents) into the dropping funnel.

-

Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle.

-

Once refluxing, add the dimethyl sulfate dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.

-

Causality Insight: Dropwise addition is crucial to control the exothermic nature of the reaction and to minimize the formation of the undesired N,N-dimethylated byproduct.

-

-

After the addition is complete, continue to heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and byproducts). Wash the solid residue with a small amount of acetone (2 x 20 mL).

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in 100 mL of deionized water. The solution will be basic due to the presence of unreacted potassium carbonate.

-

Transfer the aqueous solution to a 500 mL separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities, including the N,N-dimethylated byproduct. Discard the organic layers.

-

Carefully acidify the aqueous layer to pH ~3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. The product, N-methyl-4-nitroanthranilic acid, will precipitate as a solid.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (2 x 30 mL) to remove any remaining salts.

-

Dry the product under vacuum to yield N-methyl-4-nitroanthranilic acid as a solid. For higher purity, recrystallization from an ethanol/water mixture can be performed.

Workflow and Mechanism

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process from reaction setup to the final purified product.

Caption: Experimental workflow for the synthesis of N-methyl-4-nitroanthranilic acid.

Reaction Mechanism

The N-methylation reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway.

Caption: Reaction mechanism for the N-methylation of an amine using dimethyl sulfate.

Product Characterization and Validation

To confirm the identity and purity of the synthesized N-methyl-4-nitroanthranilic acid, the following analytical techniques are recommended.

| Technique | Expected Results |

| Melting Point | Compare with literature values (approx. 204-206 °C). A sharp melting point indicates high purity. |

| ¹H NMR | Expect a singlet for the N-methyl group (N-CH₃) around δ 2.9-3.1 ppm. Aromatic protons will show characteristic shifts and coupling patterns. |

| ¹³C NMR | The N-methyl carbon should appear around δ 30-35 ppm. Other signals will correspond to the carboxylic acid and aromatic carbons. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of N-methyl-4-nitroanthranilic acid (C₈H₈N₂O₄, Mol. Wt.: 196.16 g/mol ). |

| FTIR Spectroscopy | Look for characteristic peaks for N-H stretching (secondary amine), C=O stretching (carboxylic acid), and N-O stretching (nitro group). |

Note: NMR chemical shifts are dependent on the solvent used. The provided values are estimates.[2][3][4]

Safety and Handling

EXTREME CAUTION IS REQUIRED WHEN HANDLING DIMETHYL SULFATE.

-

Toxicity: Dimethyl sulfate is extremely toxic, corrosive, and a suspected human carcinogen.[1] It can be fatal if inhaled, swallowed, or absorbed through the skin.[5][6]

-

Handling: All manipulations involving dimethyl sulfate must be performed in a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, a face shield, and heavy-duty, impermeable gloves (e.g., butyl rubber or Viton).[1][7] Standard nitrile gloves are not sufficient.

-

Spills: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills.[1][7] Spills should be absorbed with an inert material like sand or vermiculite.[5]

-

Waste Disposal: All waste containing dimethyl sulfate must be quenched (e.g., with a dilute ammonium hydroxide solution) and disposed of as hazardous waste according to institutional and local regulations.[1]

References

- Penta. (2025, September 9).

- Thermo Fisher Scientific. (2023, September 19).

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

- NOAA.

- Lee, S. (2019, April 12).

- Royal Society of Chemistry.

- ResearchGate.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ChemicalBook. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum.

- SciSpace.

- PubChem. 4-Nitroanthranilic acid.

- Organic Syntheses. m-Nitrodimethylaniline.

- Google Patents.

- ChemicalBook. (2020, February 24).

- Google Patents. DE3936229A1 - METHOD FOR PRODUCING PURE N- (METHYL) -ANTHRANILE ACID METHYL ESTER.

Sources

Application Note: Cyclization Strategies for 2-(Methylamino)-4-nitrobenzoic Acid in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step cyclization protocols, and analytical validation.

Executive Summary

2-(Methylamino)-4-nitrobenzoic acid (CAS: 49565-62-0), also referred to as 4-nitro-N-methylanthranilic acid, is a highly versatile building block in medicinal chemistry. It serves as a critical precursor for the synthesis of privileged pharmacological scaffolds, including N-methylated quinazolinones, benzoxazinones, and benzodiazepines[1]. The specific substitution pattern of this molecule—an N-methyl group and a strongly electron-withdrawing 4-nitro group—imparts unique reactivity that requires carefully optimized cyclization conditions. This application note details the mechanistic causality, quantitative parameters, and self-validating protocols for converting this substrate into high-value heterocyclic intermediates.

Mechanistic Insights & Causality

The successful cyclization of 2-(methylamino)-4-nitrobenzoic acid depends heavily on understanding the electronic and steric effects of its substituents:

-

The Role of the N-Methyl Group: The presence of the N-methyl substituent prevents the formation of unsubstituted secondary amines during cyclization. This strictly dictates the regiochemistry of subsequent ring closures, ensuring the formation of 1-substituted isatoic anhydrides or 1-methylquinazolinones[2][3]. In drug development, N-methylation is a proven strategy to improve lipid solubility, cell permeability, and metabolic stability.

-

The Role of the 4-Nitro Group: The strongly electron-withdrawing nature of the para-nitro group significantly decreases the nucleophilicity of the secondary amine[4]. Consequently, standard condensation reactions often fail or result in poor yields. To overcome this high activation energy barrier, cyclization requires either highly reactive electrophiles (e.g., triphosgene) or elevated thermal energy (e.g., microwave irradiation)[5].

Primary Cyclization Pathways

-

The Isatoic Anhydride Pathway: Reaction with phosgene equivalents yields N-methyl-4-nitroisatoic anhydride. This intermediate is highly susceptible to nucleophilic attack at the C-4 carbonyl by primary amines, leading to ring opening and subsequent dehydrative cyclization into 3-substituted quinazolinones[2].

-

The Direct Condensation Pathway: Direct heating with formamide or amidines yields quinazolin-4-ones. Due to the deactivated amine, this pathway benefits immensely from acid catalysis and microwave irradiation[6].

Fig 1: Divergent cyclization pathways of 2-(Methylamino)-4-nitrobenzoic acid.

Quantitative Reaction Parameters

The following table summarizes the comparative reaction conditions and thermodynamic expectations for cyclization reactions involving N-methyl and 4-nitro anthranilic acid derivatives, synthesized from established literature standards[2][3][4][6].

| Substrate / Intermediate | Reagent System | Target Cyclization Product | Typical Yield | Reaction Temp |

| 2-(Methylamino)-4-nitrobenzoic acid | Triphosgene / K₂CO₃ | N-Methyl-4-nitroisatoic anhydride | 75–85% | 90 °C |

| N-Methyl-4-nitroisatoic anhydride | R-NH₂, then HC(OEt)₃ | 1-Methyl-3-R-7-nitroquinazolin-4-one | 60–75% | 110 °C |

| 2-(Methylamino)-4-nitrobenzoic acid | Formamide / AcOH | 1-Methyl-7-nitroquinazolin-4(1H)-one | 40–55% | 150–160 °C |

| 4-Nitroanthranilic acid | Sodium isocyanate | 7-Nitroquinazoline-2,4-dione | 80–90% | 100 °C |

Experimental Protocols

Protocol A: Synthesis of N-Methyl-4-nitroisatoic anhydride

Causality: Triphosgene is utilized as a safer, solid equivalent to gaseous phosgene. Potassium carbonate (K₂CO₃) is employed as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the already weakly nucleophilic N-methyl amine, which would halt the cyclization[2].

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-(methylamino)-4-nitrobenzoic acid (1.0 eq, 10 mmol) and K₂CO₃ (2.5 eq, 25 mmol) in a 1:1 mixture of 1,4-dioxane and distilled water (50 mL).

-

Thermal Control: Cool the mixture to 0 °C using an ice bath. Note: Strict temperature control is required to manage the exothermic decomposition of triphosgene.

-

Electrophile Addition: Dissolve triphosgene (0.4 eq, 4 mmol) in anhydrous 1,4-dioxane (10 mL) and add dropwise to the reaction mixture over 30 minutes.

-

Cyclization: Remove the ice bath, attach a reflux condenser, and gradually warm the mixture to 90 °C. Stir for 2 hours to drive the intramolecular cyclization of the intermediate carbamoyl chloride.

-

Isolation: Cool the mixture to room temperature and pour it into 100 mL of crushed ice water. The isatoic anhydride will precipitate as a solid.

-

Purification: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove inorganic salts, and dry overnight under a high vacuum.

Protocol B: Microwave-Assisted Synthesis of 1-Methyl-7-nitroquinazolin-4(1H)-one

Causality: The electron-withdrawing nitro group severely deactivates the amine towards nucleophilic attack on the formamide carbonyl. Microwave (MW) irradiation provides rapid, uniform volumetric heating that overcomes this activation barrier, reducing reaction times from 8 hours (conventional sand bath) to 30 minutes[5][6].

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe reaction vial, combine 2-(methylamino)-4-nitrobenzoic acid (1.0 eq, 2 mmol) and an excess of formamide (5.0 eq, 10 mmol).

-

Catalysis: Add 2 drops of glacial acetic acid (approx. 0.1 eq) to protonate and activate the formamide carbonyl.

-

Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes (dynamic power mode, max 200 W).

-

Workup: Allow the vial to cool to room temperature. Pour the crude, viscous mixture into 20 mL of crushed ice.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane:Methanol (98:2 to 95:5).

Fig 2: Step-by-step experimental workflow for microwave-assisted quinazolinone synthesis.

Troubleshooting & Analytical Validation (Self-Validating Systems)

To ensure the integrity of the cyclization, researchers must employ self-validating analytical checkpoints:

-

Validating Protocol A (Isatoic Anhydride Formation):

-

IR Spectroscopy: The most definitive proof of successful cyclization is the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of two distinct, sharp carbonyl stretching bands at ~1770 cm⁻¹ and ~1710 cm⁻¹ . These twin peaks are the hallmark of the asymmetrical and symmetrical stretches of the cyclic anhydride ring[2].

-

-

Validating Protocol B (Quinazolinone Formation):

-

¹H NMR Spectroscopy: Successful ring closure is confirmed by the disappearance of the formamide protons and the emergence of a diagnostic, sharp singlet at ~8.0–8.2 ppm , corresponding to the C-2 proton of the newly formed quinazolinone ring. Additionally, the N-methyl protons will shift and appear as a distinct singlet around 3.5 ppm .

-

References

-

Title: Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones Source: researchgate.net URL: [Link]

-

Title: Spectroscopic analysis on Synthesis 1-Methyl-3-(2'-Phenylethyl)- 1H,3H-Quinazoline-2,4-dione Source: iosrphr.org URL: [Link]

-

Title: Isatoic Anhydride. IV. Reactions with Various Nucleophiles Source: myttex.net URL: [Link]

-

Title: Non-peptidic substrate-mimetic inhibitors of Akt as potential anti-cancer agents Source: nih.gov URL: [Link]

-

Title: Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues Source: nih.gov URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iosrphr.org [iosrphr.org]

- 3. myttex.net [myttex.net]

- 4. Non-peptidic substrate-mimetic inhibitors of Akt as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Methylanthranilic acid | 4389-50-8 | Benchchem [benchchem.com]

Application Note: Advanced Strategies for the Preparation of Quinazoline Derivatives from Nitrobenzoic Acid Precursors

1. Introduction & Rationale Quinazolines—specifically quinazolin-4(3H)-ones—are privileged heterocyclic pharmacophores embedded in numerous biologically active compounds and FDA-approved therapeutics, including epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib[1]. While anthranilic acid is the traditional starting material for quinazoline synthesis, 2-nitrobenzoic acid and its derivatives (e.g., 2-nitrobenzamides) offer significant strategic advantages. Nitrobenzoic acids are highly stable, cost-effective, and commercially available with a wider array of substitution patterns compared to their aniline counterparts[2].

This application note provides a comprehensive guide to synthesizing quinazoline derivatives from nitrobenzoic acid precursors. It contrasts the traditional step-wise reduction/cyclization approach with modern, highly efficient one-pot reductive cyclization methodologies[1],[3].

2. Mechanistic Overview

Pathway A: Traditional Two-Step Synthesis The conventional route involves the selective reduction of the ortho-nitro group to an amine, yielding an anthranilic acid intermediate. This is typically achieved using Tin(II) chloride (SnCl₂) in acidic media, which is preferred over catalytic hydrogenation (Pd/C) when the substrate contains reducible functional groups (e.g., chloro or bromo substituents)[2]. The isolated anthranilic acid then undergoes a Niementowski cyclocondensation with formamide at elevated temperatures (150–160 °C)[4]. Formamide acts dually as the solvent and the carbon-nitrogen donor, forming an intermediate amidine that undergoes intramolecular dehydration to close the pyrimidine ring.

Pathway B: Modern One-Pot Reductive Cyclization Recent synthetic advancements allow for the direct conversion of 2-nitrobenzoic acids to quinazolinones in a single pot. By utilizing Lewis acid catalysts such as Indium(III) chloride (InCl₃) in formamide at 150 °C, the formamide thermally decomposes to generate carbon monoxide (CO)[1]. The CO acts as an in situ reducing agent for the nitro group. The transiently formed anthranilic acid immediately reacts with the remaining formamide to yield the quinazolinone. This traceless approach bypasses the need for harsh metallic reducing agents and intermediate purification[1]. Similarly, stannous chloride in alcoholic HCl can mediate the one-pot conversion of 2-nitrobenzamides with aldehydes to form 2,3-dihydro-1H-quinazolin-4-ones[3].

3. Workflow Visualization

Caption: Synthetic pathways for quinazolin-4(3H)-ones from 2-nitrobenzoic acid precursors.

4. Quantitative Data Summary

The following table summarizes the reaction parameters and typical yields for the distinct synthetic strategies discussed.

| Synthetic Strategy | Reagents / Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Key Advantage |

| Traditional Two-Step [2] | 1. SnCl₂, HCl2. Formamide | 1. Ethanol2. Neat | 1. Reflux2. 150 °C | 4–6 h (Total) | 65–85% | High reliability; easily scalable for discovery chemistry. |

| One-Pot Reductive Cyclization [1] | InCl₃ (1.0 eq), Formamide | Formamide | 150 °C | 5–10 h | 75–95% | Eliminates intermediate purification; utilizes CO as a green reductant. |

| One-Pot Dihydroquinazolinone Synthesis [3] | SnCl₂·2H₂O, Aldehyde/Ketone | 0.02 M Methanolic HCl | Reflux | 24–48 h | 70–90% | Direct access to 2,3-dihydro-1H-quinazolin-4-ones from 2-nitrobenzamides. |

5. Experimental Protocols

Protocol A: Traditional Two-Step Synthesis Step 1: SnCl₂-Mediated Reduction of 2-Nitrobenzoic Acid[2]

-

Setup : Suspend 10 mmol of the 2-nitrobenzoic acid derivative in 50 mL of ethanol within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition : Add 30 mmol (3.0 eq) of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension. Carefully add 5 mL of concentrated hydrochloric acid (HCl).

-

Causality: The concentrated HCl provides the highly acidic medium required for the SnCl₂-mediated single-electron transfer reduction, preventing the precipitation of insoluble basic tin salts that would otherwise stall the reaction.

-

-

Reaction : Heat the mixture to reflux for 2–4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane).

-

Workup : Cool the mixture to room temperature and pour it onto 100 g of crushed ice. Slowly add a 5M NaOH solution until the pH reaches 7–8.

-

Causality: Neutralization converts the anthranilic acid hydrochloride salt back to its free amine/carboxylic acid form, allowing it to partition into the organic phase during extraction.

-

-

Extraction : Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the anthranilic acid intermediate.

Step 2: Niementowski Cyclocondensation[2]

-

Setup : In a clean flask, combine the isolated anthranilic acid intermediate with an excess of formamide (approx. 10 eq).

-

Reaction : Heat the mixture to 150–160 °C for 4 hours.

-

Causality: High temperatures are required to drive the condensation between the carboxylic acid and formamide, and to facilitate the subsequent intramolecular dehydration that closes the pyrimidine ring.

-

-

Isolation : Cool the mixture to room temperature and pour into ice-cold water. Collect the precipitated quinazolin-4(3H)-one via vacuum filtration, wash with cold water, and recrystallize from ethanol.

Protocol B: One-Pot Indium(III)-Catalyzed Reductive Cyclization Direct conversion of 2-nitrobenzoic acid to quinazolin-4(3H)-one[1]

-

Setup : In a pressure tube or heavy-walled flask, mix 1.0 mmol of the 2-nitrobenzoic acid derivative with 1.5 mL (approx. 25 mmol) of formamide.

-

Catalyst Addition : Add 0.22 g (1.0 mmol) of Indium(III) chloride (InCl₃).

-

Reaction : Seal the vessel and heat the mixture to 150 °C for 5–10 hours, monitoring by TLC.

-

Causality: At 150 °C, formamide decomposes to release carbon monoxide (CO) and ammonia. The Lewis acid (InCl₃) facilitates the CO-mediated reduction of the nitro group to an amine. The newly formed amine immediately reacts with the surrounding formamide to undergo cyclocondensation.

-

-

Workup : Cool the reaction mixture and pour it into 10 mL of ice-cold water. Stir for 30 minutes.

-

Causality: The sudden drop in temperature and shift to a highly aqueous, polar environment drastically reduces the solubility of the quinazolinone, driving rapid precipitation and preventing product hydrolysis.

-

-

Purification : Filter the resulting precipitate, wash thoroughly with distilled water, and pass through a short silica gel plug using neat ethyl acetate to remove trace indium salts.

6. References

-

Kundu, S. K., et al. "One-pot reductive cyclization to antitumor quinazoline precursors." Arkivoc.[1]

-

Benchchem. "Application Notes and Protocols for the Preparation of Quinazoline Derivatives from 3-Methyl-2-nitrobenzoic Acid." Benchchem.[2]

-

Cho, C. S., et al. "Stannous Chloride in Alcohol: A One-Pot Conversion of 2-Nitro-N-arylbenzamides to 2,3-Dihydro-1H-quinazoline-4-ones." The Journal of Organic Chemistry.[3]

-

Abdelkhalek et al. "A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological." ACG Publications.[4]

Sources

Application Note: Chemoselective Reduction of 2-(Methylamino)-4-nitrobenzoic Acid

Introduction & Mechanistic Rationale

2-(Methylamino)-4-nitrobenzoic acid is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including substituted quinazolines, PARP inhibitors, and targeted kinase inhibitors. The selective reduction of its 4-nitro group to yield 4-amino-2-(methylamino)benzoic acid presents a specific synthetic challenge: the reduction must be robust enough to fully convert the nitro group, yet mild enough to prevent the N-demethylation of the secondary amine or the esterification of the carboxylic acid.

The reduction of the nitroarene follows the classic Haber-Lukashevich pathway, proceeding sequentially from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine. To achieve this chemoselectively, two highly validated methodologies are commonly employed:

-

Method A: Catalytic Hydrogenation (Pd/C). Palladium on carbon (Pd/C) is highly efficient for nitro reduction[1]. However, secondary amines can be susceptible to catalytic N-dealkylation under harsh conditions. By maintaining the reaction at room temperature and moderate hydrogen pressure (1–4 atm) in an alcoholic solvent, the kinetic barrier for nitro reduction is easily overcome while preserving the N-methyl group. Methanol or ethanol is chosen to ensure complete dissolution of the starting material, mitigating mass transport limitations of hydrogen gas[2].

-

Method B: Metal-Mediated Reduction (Fe/NH₄Cl). Traditional Béchamp reductions use iron and hydrochloric acid, but strong acids can protonate the secondary amine or catalyze the esterification of the carboxylic acid in alcoholic solvents. Substituting HCl with ammonium chloride (NH₄Cl) provides a mildly acidic, highly buffered biphasic environment[3]. The iron surface acts as the electron donor, and NH₄Cl serves as a mild proton source to clean the passivated iron oxide surface, driving the reduction chemoselectively without affecting the sensitive functional groups[4].

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

This method is ideal for high-purity requirements and easy workup, provided pressure vessels are available.

-

Preparation: In a rigorously clean, dry 250 mL hydrogenation flask, suspend 2-(Methylamino)-4-nitrobenzoic acid (10.0 g, 51.0 mmol) in 100 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C, 50% wet).

-

Causality: Using wet Pd/C is a critical safety measure that minimizes the risk of solvent autoignition upon contact with atmospheric oxygen.

-

-

Purging: Seal the vessel. Purge the system with nitrogen gas three times to displace oxygen, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen to 30 psi (approx. 2 atm). Stir vigorously at room temperature (20–25 °C).

-

Self-Validation: The reaction mixture will transition from a bright yellow suspension to a nearly colorless or pale brown solution as the nitro group is reduced.

-

-

Monitoring: After 2–4 hours, vent the hydrogen and sample the mixture. Validate completion via TLC (Dichloromethane:Methanol 9:1, UV active). The product spot will stain positive with ninhydrin (indicating the presence of the new primary amine).

-

Workup: Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst.

-

Causality: Do not let the Celite pad run dry; exposed dry catalyst can ignite residual methanol. Wash the pad with an additional 30 mL of methanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure to afford 4-amino-2-(methylamino)benzoic acid as an off-white solid. Dry in a vacuum oven at 40 °C overnight.

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

This method is highly scalable, cost-effective, and does not require specialized high-pressure equipment.

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(Methylamino)-4-nitrobenzoic acid (10.0 g, 51.0 mmol) in a mixture of ethanol (100 mL) and distilled water (25 mL).

-

Reagent Addition: Add fine Iron powder (14.2 g, 255 mmol, 5.0 eq) and Ammonium chloride (NH₄Cl, 5.4 g, 102 mmol, 2.0 eq) to the solution.

-

Causality: The 4:1 EtOH/H₂O ratio ensures substrate solubility while providing enough water to dissolve the NH₄Cl and facilitate the proton-coupled electron transfer at the iron surface.

-

-

Reaction: Heat the vigorously stirring mixture to 80 °C (reflux). The mixture will turn dark brown/black as iron oxides form.

-

Monitoring: Maintain reflux for 2–3 hours. Check reaction completion via TLC. The yellow starting material spot should be completely consumed.

-

Workup: While the mixture is still hot (approx. 60 °C), filter it through a pad of Celite® to remove the iron sludge.

-

Causality: Hot filtration is mandatory. It prevents the zwitterionic product from crystallizing out of solution and being lost in the iron matrix.

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the aqueous residue to pH 6.0 using 1M NaOH or 1M HCl if necessary, to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum.

Data Presentation: Method Comparison

The following table summarizes the quantitative and qualitative data comparing the two reduction methodologies to aid in process selection.

| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron-Mediated (Fe/NH₄Cl) |

| Typical Yield | 92% – 96% | 85% – 90% |

| Reaction Time | 2 – 4 hours | 2 – 3 hours |

| Chemoselectivity | High (Requires strict RT control to avoid N-demethylation) | Very High (Completely tolerant of secondary amines and acids) |

| Scalability | Limited by hydrogen mass transport and reactor volume | Excellent (Easily scaled in standard batch reactors) |

| Impurity Profile | Trace hydroxylamine (if incomplete); highly pure | Trace iron salts; requires careful pH adjustment during isolation |

| Environmental Impact | High atom economy; generates minimal waste | Generates iron oxide sludge (requires proper disposal) |

Experimental Workflow Visualization

Parallel experimental workflows for the chemoselective reduction of the 4-nitro group.

References

-

Title: Hydrogenation of nitrobenzoic acid Source: Academia.edu URL: [Link]

-

Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: Organic Chemistry Portal (Org. Lett., 2014, 16, 98-101) URL: [Link]

-

Title: Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions Source: Organic Chemistry Portal (Org. Lett., 2017, 19, 6518-6521) URL: [Link]

-

Title: Studying the Mechanisms of Nitro Compounds Reduction Source: Oriental Journal of Chemistry URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (PDF) Hydrogenation of nitrobenzoic acid [academia.edu]

- 3. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]

- 4. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]

Application Notes & Protocols: The Strategic Use of 2-(Methylamino)-4-nitrobenzoic Acid in Pharmaceutical Synthesis

Foreword: A Versatile Building Block in Modern Drug Development

In the intricate landscape of pharmaceutical development, the identification and proficient utilization of key intermediates are paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). 2-(Methylamino)-4-nitrobenzoic acid has emerged as a compound of significant interest, primarily due to its role as a crucial precursor in the synthesis of complex therapeutic agents. Its chemical architecture, featuring a carboxylic acid, a secondary amine, and a nitro group, provides a versatile platform for a variety of chemical transformations.

This guide provides an in-depth exploration of 2-(Methylamino)-4-nitrobenzoic acid, offering not just protocols but also the underlying scientific rationale for its application. The content herein is curated for researchers, medicinal chemists, and process development scientists, aiming to empower them with the technical knowledge required for the effective use of this intermediate in their research and development endeavors.

Physicochemical Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. The key properties of 2-(Methylamino)-4-nitrobenzoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 49565-62-0 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| Appearance | Yellow solid | [2] |

| Melting Point | 151 - 152 °C | [2] |

| Purity | ≥98% (typically) | |

| Solubility | Soluble in many organic solvents, slightly soluble in water. |

Core Application: A Key Intermediate in the Synthesis of Nintedanib

2-(Methylamino)-4-nitrobenzoic acid is a critical building block in the synthesis of Nintedanib, a potent small molecule tyrosine kinase inhibitor. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases, where it functions by impeding the fibrotic process.[3] The structure of 2-(Methylamino)-4-nitrobenzoic acid is integral to forming the aniline side chain of the final Nintedanib molecule.[3]

Strategic Importance in the Nintedanib Synthesis Pathway

The synthesis of Nintedanib often involves a convergent approach where two key fragments are prepared separately and then coupled. 2-(Methylamino)-4-nitrobenzoic acid serves as the precursor to one of these fragments. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by further functionalization and eventual coupling with the oxindole core of the Nintedanib structure.[3][4]

Caption: Role of 2-(Methylamino)-4-nitrobenzoic acid in Nintedanib synthesis.

Detailed Protocols

The following protocols provide step-by-step instructions for the synthesis of 2-(Methylamino)-4-nitrobenzoic acid and its subsequent esterification, a common activation step for further reactions.

Protocol 1: Synthesis of 2-(Methylamino)-4-nitrobenzoic acid

This protocol details the synthesis via a nucleophilic aromatic substitution reaction, a robust and widely used method.

Principle: The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a leaving group (e.g., chlorine) by methylamine.

Caption: Workflow for the synthesis of 2-(Methylamino)-4-nitrobenzoic acid.

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

40% Aqueous methylamine solution

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH paper or pH meter

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-nitrobenzoic acid (1 equivalent).

-

Addition of Reagent: To the flask, add 40% aqueous methylamine solution (a suitable excess, e.g., 10-15 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Carefully acidify the reaction mixture with glacial acetic acid to a pH of approximately 4. The product will precipitate as a yellow solid.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid cake with an adequate amount of deionized water to remove any residual salts.

-

Drying: Dry the purified 2-(Methylamino)-4-nitrobenzoic acid in a vacuum oven at 60-70 °C to a constant weight.

Rationale: The use of an aqueous solution of methylamine serves as both the reactant and the solvent. Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate. Acidification of the reaction mixture protonates the carboxylate salt, rendering the product insoluble in the aqueous medium, thus allowing for its isolation.

Protocol 2: Fischer Esterification of 2-(Methylamino)-4-nitrobenzoic acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, a common strategy to protect the carboxylic acid or to activate it for subsequent amide bond formation.

Principle: In the presence of a strong acid catalyst, methanol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the methyl ester and water.

Materials:

-

2-(Methylamino)-4-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Suspend 2-(Methylamino)-4-nitrobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Final Product: Remove the solvent under reduced pressure to obtain the crude methyl 2-(methylamino)-4-nitrobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Rationale: The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side. The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Safety and Handling

As with any chemical synthesis, proper safety precautions are essential when handling 2-(Methylamino)-4-nitrobenzoic acid and the reagents used in its synthesis and reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2]

-

Handling: Avoid contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area with plenty of water.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong bases.[2]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-(Methylamino)-4-nitrobenzoic acid is a valuable and versatile intermediate in pharmaceutical synthesis, with its utility prominently demonstrated in the production of Nintedanib. The protocols and scientific rationale provided in this guide are intended to equip researchers with the necessary knowledge to confidently and effectively utilize this compound in their synthetic endeavors. Adherence to the detailed procedures and safety guidelines will contribute to successful and safe laboratory practice.

References

- ChemicalBook. (2025, July 30). Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity.

- Thermo Fisher Scientific. (2014, November 13). 2 - SAFETY DATA SHEET.

- Chem-Impex. 2-Methyl-4-nitrobenzoic acid.

- Ji, M. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. SciSpace.

- PrepChem.com. Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid.

- BLD Pharm. 2-Amino-4-nitrobenzoic acid.

- Chatterjee, S., Halder, S., Barman, S., Sharma, A. K., & Panda, G. (2026, January 9). An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development. ResearchGate.

- Google Patents. (CN113354599A). Preparation method of nintedanib key intermediate.

- Benchchem. An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate.

- Google Patents. (CN105837493A). A synthetic method of Nintedanib and an intermediate of Nintedanib.

- ChemicalBook. 2-Methyl-4-nitrobenzoic acid synthesis.

- Google Patents. (CN105218375A). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- Apicule. 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5) API Intermediate Manufacturers.

- Benchchem. Application Notes and Protocols: 2-Amino-6-methyl-4-nitrobenzoic acid in Organic Synthesis.

- Guidechem. (2024, January 17). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?.

- Sigma-Aldrich. 2-Methyl-4-nitrobenzoic acid 97.

- Merck. 2-(Methylamino)-3-nitrobenzoic acid.

- Fisher Scientific. (2010, October 26). SAFETY DATA SHEET.

- Corey Organics. 4-Methyl amino -3-Nitro Benzoic acid manufacturers.

- Apollo Scientific. (2023, June 9). 2-Methyl-4-nitrobenzoic acid.

- TCI Chemicals. SAFETY DATA SHEET.

- Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

- Google Patents. (CN103408430A). Synthesis method of 2-methyl-4-nitrobenzoic acid.

Sources

Esterification methods for 2-(Methylamino)-4-nitrobenzoic acid

An Application Guide to the Esterification of 2-(Methylamino)-4-nitrobenzoic Acid

Introduction

2-(Methylamino)-4-nitrobenzoic acid is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and functional dyes. The esterification of its carboxylic acid moiety is a critical transformation, often required to modulate solubility, improve reactivity for subsequent reactions (e.g., amide coupling), or for use as a protecting group. However, the molecule's structure—featuring a secondary amine and a strongly electron-withdrawing nitro group—presents unique challenges that dictate the choice of esterification strategy.

This technical guide provides a detailed analysis of three distinct and effective methods for the esterification of 2-(Methylamino)-4-nitrobenzoic acid. We move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to make informed decisions based on their specific experimental constraints, such as scale, substrate sensitivity, and available reagents.

Challenges in Esterification

The esterification of 2-(Methylamino)-4-nitrobenzoic acid is more complex than that of simple benzoic acids. The primary challenges arise from its bifunctional and zwitterionic nature.[1][2]

-

Basicity of the Amino Group: The secondary amine is basic and will be protonated under acidic conditions. In classic acid-catalyzed methods like Fischer esterification, this neutralization of the catalyst by the substrate must be accounted for, often necessitating stoichiometric quantities of acid.[3][4]

-

Zwitterionic Character: The presence of both an acidic carboxyl group and a basic amino group can lead to the formation of zwitterions, which can reduce the effective concentration of the neutral carboxylic acid needed for esterification and may impact solubility.[1][2]

-

Substrate Sensitivity: The presence of the nitro group and the N-H bond of the secondary amine means that harsh reaction conditions (e.g., very high temperatures or strongly oxidative or reductive environments) should be avoided to prevent unwanted side reactions.

Method Selection: A Comparative Overview

The optimal esterification method depends on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and tolerance for specific reagents and conditions. Below is a comparative summary of the three protocols detailed in this guide.

| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Steglich Esterification | Method 3: Diazomethane-Mediated Methylation |

| Primary Reagents | Alcohol (in excess), Strong Acid (e.g., H₂SO₄) | DCC, DMAP (catalytic), Alcohol | Diazomethane (CH₂N₂) or TMS-diazomethane |

| Conditions | High temperature (reflux)[5] | Mild (Room Temperature), Neutral pH[6] | Mild (0°C to Room Temperature) |

| Key Advantages | Cost-effective, simple reagents, scalable.[4] | Excellent for acid-sensitive or sterically hindered substrates; high yields.[6][7] | Extremely high yields for methyl esters, very mild, simple workup.[8] |

| Key Limitations | Harsh acidic conditions, reversible reaction requires driving equilibrium.[3][9] | DCC byproduct (DCU) can be difficult to remove; DCC is a sensitizer. | Diazomethane is highly toxic and explosive; only for methyl esters.[8][10] |

| Typical Yields | Moderate to Good (40-80%)[5] | High to Excellent (80-95%)[6] | Excellent to Quantitative (>95%)[8] |

Method 1: Fischer-Speier Esterification

This classic method relies on the principle of acid-catalyzed nucleophilic acyl substitution. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.[4] For substrates containing a basic amino group, a greater-than-catalytic amount of acid is required to ensure enough free acid is present to catalyze the reaction after protonating the amine.[3]

Workflow & Mechanism

The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the product side, typically by using a large excess of the alcohol or by removing the water byproduct as it forms.[3][9]

Detailed Protocol

This protocol is adapted for methyl ester synthesis based on procedures for similar aminobenzoic acids.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-(Methylamino)-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (20-50 eq).

-

Acid Addition: Carefully and slowly add concentrated sulfuric acid (1.1 - 1.5 eq) to the stirred suspension. The addition is exothermic.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 1-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.[5]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

-

Isolation and Purification:

-

Transfer the mixture to a separatory funnel and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by column chromatography on silica gel or recrystallization to obtain the pure product.[5]

-

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[6][11] A nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is crucial for accelerating the reaction, especially with alcohols which are weaker nucleophiles than amines.[7] This method is ideal for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[7]

Workflow & Mechanism

DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species. This intermediate is rapidly attacked by the alcohol to yield the ester, regenerating the DMAP catalyst. The main byproduct is dicyclohexylurea (DCU), a stable and poorly soluble solid.[7][11]

Detailed Protocol

This is a general protocol for Steglich esterification.[6][12]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(Methylamino)-4-nitrobenzoic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.05-0.1 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

DCC Addition: Dissolve DCC (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction's progress by TLC.

-

Work-up:

-

Once the reaction is complete, filter the mixture through a sintered glass funnel or celite pad to remove the precipitated DCU.

-

Rinse the filter cake with a small amount of fresh solvent.

-

-

Isolation and Purification:

-

Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 1M) to remove excess DMAP, saturated aqueous NaHCO₃, and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Method 3: Diazomethane-Mediated Methylation

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers an exceptionally mild and often quantitative route.[8] The reaction proceeds rapidly at low temperatures and the only byproduct is nitrogen gas, which simplifies the workup procedure considerably.

Workflow & Mechanism

The mechanism is a straightforward acid-base reaction followed by nucleophilic substitution. The acidic proton of the carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion and displacing dinitrogen (N₂), an excellent leaving group.[10][13]